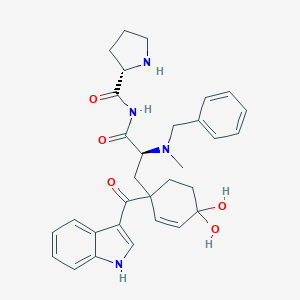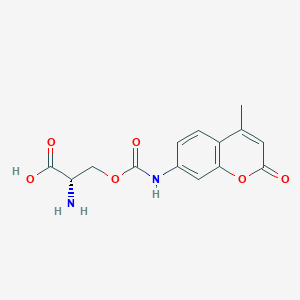![molecular formula C16H15ClN2O2S B238312 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)
2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, also known as CCT245737, is a small molecule inhibitor that has been developed as a potential anticancer agent. It belongs to the class of compounds known as cyclin-dependent kinase (CDK) inhibitors, which have been shown to have a promising role in cancer therapy. In
Mécanisme D'action
2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide works by inhibiting CDKs, specifically CDK2, CDK7, and CDK9. CDK2 plays a key role in the G1/S phase transition of the cell cycle, while CDK7 and CDK9 are involved in the transcriptional regulation of genes. By inhibiting these CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent antiproliferative effects in a wide range of cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to have synergistic effects when used in combination with other anticancer agents, such as paclitaxel and doxorubicin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is its specificity for CDKs, which makes it a promising candidate for cancer therapy. However, like many other small molecule inhibitors, this compound has limitations in terms of its bioavailability and toxicity. Further studies are needed to optimize its pharmacokinetic properties and minimize its potential side effects.
Orientations Futures
There are several potential future directions for the development of 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. One area of focus is the identification of biomarkers that can predict response to this compound treatment. Another area of interest is the development of combination therapies that can enhance the efficacy of this compound. Additionally, further studies are needed to optimize the pharmacokinetic properties of this compound and evaluate its potential for clinical use.
Méthodes De Synthèse
The synthesis of 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The method typically involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzophenone to form the corresponding amide. The resulting compound is then subjected to a series of cyclization and deprotection reactions to yield this compound.
Applications De Recherche Scientifique
2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been extensively studied for its potential as an anticancer agent. CDKs are a family of enzymes that play a crucial role in cell cycle regulation and are often overexpressed in cancer cells. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
Formule moléculaire |
C16H15ClN2O2S |
|---|---|
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H15ClN2O2S/c1-8-5-6-9(11(17)7-8)15(21)19-16-13(14(18)20)10-3-2-4-12(10)22-16/h5-7H,2-4H2,1H3,(H2,18,20)(H,19,21) |
Clé InChI |
TVPBDXUEYGQTPY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)Cl |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)


![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)







